

In-Depth Technical Guide: Solubility and Stability of CJ-13,610 Hydrochloride

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Compound of Interest		
Compound Name:	CJ-13,610 hydrochloride	
Cat. No.:	B15577969	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-13,610, a potent and selective nonredox-type 5-lipoxygenase (5-LOX) inhibitor, represents a significant area of interest in the study of inflammatory pathways. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **CJ-13,610 hydrochloride**. Due to the limited availability of public data, this document also outlines the standard experimental protocols for determining these essential parameters, in line with established pharmaceutical industry practices. Furthermore, this guide illustrates the relevant biological and experimental workflows through detailed diagrams to aid in the practical application of this compound.

Introduction

CJ-13,610, with the chemical name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4-carboxamide, is a well-characterized inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, including asthma and inflammatory pain.[2][3] The hydrochloride salt form of CJ-13,610 is often utilized in research settings. An understanding of its solubility and stability is paramount for accurate experimental design, formulation development, and interpretation of biological data.



Physicochemical Properties

 IUPAC Name: 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4carboxamide hydrochloride

Molecular Formula: C22H23N3O2S · HCI

Molecular Weight: 429.97 g/mol (for the hydrochloride salt)

CAS Number: 179420-17-8 (for the free base)[1]

Solubility Characteristics of CJ-13,610

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Limited public data is available for the solubility of **CJ-13,610 hydrochloride**. The following table summarizes the currently known solubility information.

Quantitative Solubility Data

Solvent	Solubility	Temperature	Reference
DMSO	10 mg/mL	Not Specified	INVALID-LINK
Ethanol	1 mg/mL	Not Specified	INVALID-LINK
Aqueous Buffers	Data Not Publicly Available	-	-

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7]

Objective: To determine the saturation concentration of **CJ-13,610 hydrochloride** in a specific solvent system at a controlled temperature.

Materials:



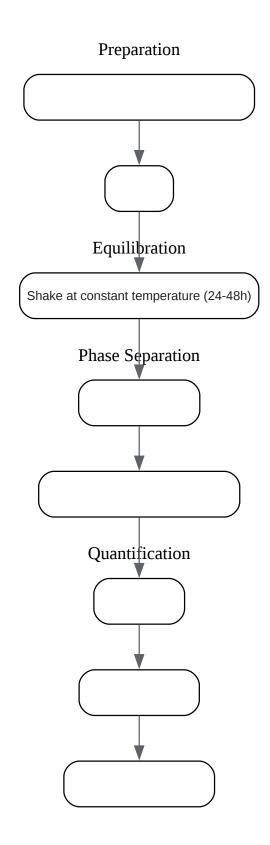
CJ-13,610 hydrochloride

- Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Preparation: Add an excess amount of CJ-13,610 hydrochloride to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
- Phase Separation: After equilibration, remove the vials and allow them to stand to let the
 excess solid settle. Centrifuge the vials to further separate the undissolved solid from the
 supernatant.
- Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within
 the calibration range of the analytical method. Analyze the concentration of CJ-13,610
 hydrochloride using a validated HPLC method.
- Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.





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Workflow for Shake-Flask Solubility Determination.



Stability Characteristics of CJ-13,610 Hydrochloride

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. No specific stability data for **CJ-13,610 hydrochloride** is publicly available. The following sections describe a standard approach to stability testing based on the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Representative Stability Study Data Table (Template)

Storage Condition	Time Points (Months)	Appearance	Assay (%)	Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH (Long-term)	0, 3, 6, 9, 12, 18, 24	-	-	-
30°C ± 2°C / 65% RH ± 5% RH (Intermediate)	0, 3, 6, 12	-	-	-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)	0, 3, 6	-	-	-
Photostability (ICH Q1B)	Post-exposure	-	-	-

Experimental Protocol: Pharmaceutical Stability Testing

Objective: To evaluate the stability of **CJ-13,610 hydrochloride** under various environmental conditions to establish a re-test period or shelf life.

Materials:

- CJ-13,610 hydrochloride (at least three primary batches)
- Stability chambers with controlled temperature and humidity

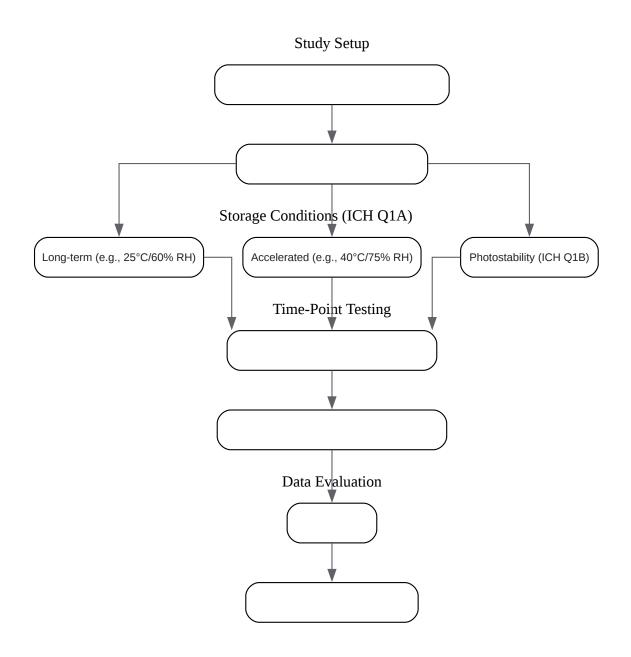


- Photostability chamber
- Appropriate container closure system
- HPLC system for assay and impurity determination

Procedure:

- Protocol Design: Develop a stability protocol specifying the batches to be tested, storage conditions, testing frequency, analytical methods, and acceptance criteria.[10]
- Sample Preparation: Package the CJ-13,610 hydrochloride in the intended container closure system.
- Storage: Place the samples in stability chambers set to the conditions outlined in the ICH guidelines (e.g., long-term, intermediate, and accelerated).[8][9]
- Testing: At each specified time point, withdraw samples and analyze them for key attributes, including:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Assay: Quantification of the amount of CJ-13,610 hydrochloride remaining using a stability-indicating HPLC method.
 - Degradation Products: Identification and quantification of any impurities or degradation products.
- Photostability: Expose a sample to light conditions as specified in ICH guideline Q1B and analyze for any changes.[9]
- Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties over time. This information is used to establish storage recommendations and a re-test period.





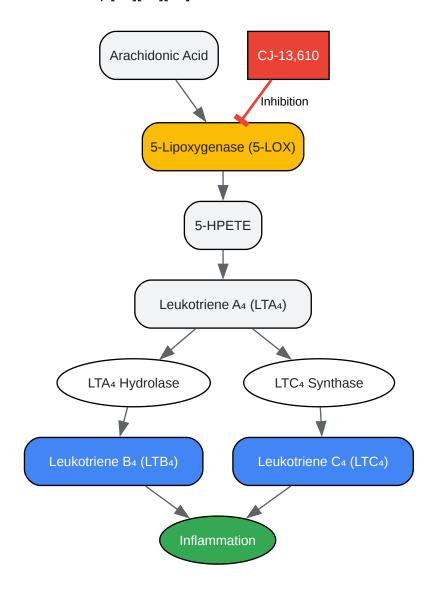
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Workflow for Pharmaceutical Stability Testing.



Mechanism of Action: 5-Lipoxygenase Signaling Pathway

CJ-13,610 is a competitive inhibitor of 5-lipoxygenase.[11] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to proinflammatory leukotrienes. By blocking 5-LOX, CJ-13,610 effectively reduces the production of leukotriene B4 (LTB₄) and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[11][12][13]



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5-Lipoxygenase Signaling Pathway Inhibition.

Conclusion



While **CJ-13,610 hydrochloride** is a valuable tool for studying the 5-lipoxygenase pathway, publicly available data on its fundamental physicochemical properties, such as aqueous solubility and stability, are scarce. This guide provides the limited known information and outlines the standard, industry-accepted methodologies for determining these critical parameters. For researchers and drug development professionals, conducting these assessments is a necessary step to ensure the reliability of experimental results and to inform any potential for further development. The provided diagrams and protocols serve as a practical resource for designing and executing these essential studies.

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